2-(1-Methylpyrrol-3-yl)ethanamine
Description
2-(1-Methylpyrrol-3-yl)ethanamine is a pyrrole-derived amine featuring a methyl group at the 1-position of the pyrrole ring and an ethanamine substituent at the 3-position. Its molecular formula is C₇H₁₂N₂ (molecular weight: 124.18 g/mol). This compound has been investigated for applications in medicinal chemistry, particularly as a precursor in synthesizing nonpeptide neuropeptide Y-1 receptor antagonists . Its synthesis typically involves high-pressure conditions (e.g., 500 psi, 80°C for 8 hours), reflecting the challenges in functionalizing the pyrrole ring .
Properties
CAS No. |
103717-87-9 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-(1-methylpyrrol-3-yl)ethanamine |
InChI |
InChI=1S/C7H12N2/c1-9-5-3-7(6-9)2-4-8/h3,5-6H,2,4,8H2,1H3 |
InChI Key |
PSMPVEPHSSCVTM-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)CCN |
Canonical SMILES |
CN1C=CC(=C1)CCN |
Synonyms |
1H-Pyrrole-3-ethanamine,1-methyl-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-ethanamine, 1-methyl- can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride. This method allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to give N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of 1H-Pyrrole-3-ethanamine, 1-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and controlled reaction environments is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-3-ethanamine, 1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed:
Oxidation: Formation of corresponding pyrrole derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of N-substituted pyrroles.
Scientific Research Applications
1H-Pyrrole-3-ethanamine, 1-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-ethanamine, 1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with 2-(1-Methylpyrrol-3-yl)ethanamine but differ in substituent positions, heterocyclic cores, or functional groups:
Key Comparison Parameters
Structural and Electronic Features
- Pyrrole vs. Pyridine : Pyridine derivatives (e.g., 1-(3-Methylpyridin-2-yl)ethanamine) exhibit stronger basicity due to the nitrogen lone pair in the aromatic ring, unlike pyrrole, where the lone pair participates in aromaticity. This affects reactivity in acid-base and coordination chemistry .
- Substituent Position : The methyl group at the 1-position in the target compound contrasts with 2-position methyl groups in analogs (e.g., 1-(1-Methyl-1H-pyrrol-2-yl)methanamine). Positional isomerism influences steric hindrance and electronic distribution, impacting binding affinity in biological systems .
Physicochemical Properties
- Molecular Weight and Solubility : The indole-containing analog (C₁₇H₁₉N₃, MW: 265.36 g/mol) has lower solubility in polar solvents than the target compound (MW: 124.18 g/mol) due to increased hydrophobicity .
- Hydrogen Bonding: 1-(1-Methyl-1H-pyrrol-2-yl)methanamine (C₆H₁₀N₂) has one H-bond donor, similar to the target compound, but fewer acceptors, affecting its solubility and intermolecular interactions .
Data Table: Comparative Analysis
| Property | This compound | 2-(1H-Indol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine | 1-(1-Methylpyrrol-2-yl)methanamine | [CuL1I] Complex |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 124.18 | 265.36 | 110.16 | 298.82 |
| H-Bond Donors/Acceptors | 1/2 | 1/3 | 1/2 | 0/5 (ligand + metal) |
| Synthesis Conditions | High-pressure (500 psi, 80°C) | Room temperature, acetic acid | Not specified | Room temperature, mild acid |
| Key Application | Neuropeptide Y-1 antagonists | Serotonin receptor modulation | Research chemical | Catalysis, material science |
| Aromatic System | Monocyclic pyrrole | Bicyclic indole-pyrrole | Monocyclic pyrrole | Pyrrole-pyridine hybrid |
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